molecular formula C23H20N4OS B3754475 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol

4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol

Cat. No.: B3754475
M. Wt: 400.5 g/mol
InChI Key: CUTFZEZNOZKJJF-UHFFFAOYSA-N
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Description

The compound 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.

    Aromatic Substitution: The phenylmethoxy and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable aromatic compounds and reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The azavinyl group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiol group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The aromatic substituents can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-thiol: A simpler analog with similar thiol and triazole functionalities.

    4-Phenyl-1,2,4-triazole-3-thiol: Contains a phenyl group instead of the more complex phenylmethoxy and methylphenyl groups.

    5-(4-Methylphenyl)-1,2,4-triazole-3-thiol: Lacks the azavinyl and phenylmethoxy groups.

Uniqueness

4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups can modulate its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methylphenyl)-4-[(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-17-7-11-20(12-8-17)22-25-26-23(29)27(22)24-15-18-9-13-21(14-10-18)28-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTFZEZNOZKJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol
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4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol
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4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol
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4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol
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4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol
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4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol

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